molecular formula C9H14O3 B13097216 trans-4-Acetylcyclohexanecarboxylic acid CAS No. 407628-30-2

trans-4-Acetylcyclohexanecarboxylic acid

Katalognummer: B13097216
CAS-Nummer: 407628-30-2
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: ZRKFRUWMDLOXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-4-Acetylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexane, featuring both an acetyl group and a carboxylic acid group in a trans configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Acetylcyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst. The reaction proceeds through an aldol condensation followed by a rearrangement to yield the desired product. The reaction conditions often include moderate temperatures and the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Acetylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

trans-4-Acetylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trans-4-Acetylcyclohexanecarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • trans-4-Methylcyclohexanecarboxylic acid
  • trans-2-Acetylcyclohexanecarboxylic acid
  • 3-Oxocyclohexanecarboxylic acid

Comparison: trans-4-Acetylcyclohexanecarboxylic acid is unique due to the presence of both an acetyl and a carboxylic acid group in a trans configuration This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

407628-30-2

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

4-acetylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

ZRKFRUWMDLOXNB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC(CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.